molecular formula C9H19NO3 B15260349 (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol

(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol

Cat. No.: B15260349
M. Wt: 189.25 g/mol
InChI Key: KSARVSOAQBKMDD-QMMMGPOBSA-N
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Description

(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxybutanal and oxane.

    Formation of Intermediate: The hydroxyl group of 4-hydroxybutanal reacts with oxane under acidic conditions to form an intermediate compound.

    Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated processes can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-Amino-1-butanol: Similar structure but lacks the oxane ring.

    (2S)-4-Hydroxy-1-(oxan-4-yloxy)butan-2-ol: Similar structure but has a hydroxyl group instead of an amino group.

Uniqueness

(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol is unique due to the presence of both an amino group and an oxane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2S)-4-amino-1-(oxan-4-yloxy)butan-2-ol

InChI

InChI=1S/C9H19NO3/c10-4-1-8(11)7-13-9-2-5-12-6-3-9/h8-9,11H,1-7,10H2/t8-/m0/s1

InChI Key

KSARVSOAQBKMDD-QMMMGPOBSA-N

Isomeric SMILES

C1COCCC1OC[C@H](CCN)O

Canonical SMILES

C1COCCC1OCC(CCN)O

Origin of Product

United States

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